molecular formula C12H15Cl2O4P B14570764 Dimethyl [4-(2,6-dichlorophenyl)-2-oxobutyl]phosphonate CAS No. 61263-12-5

Dimethyl [4-(2,6-dichlorophenyl)-2-oxobutyl]phosphonate

Cat. No.: B14570764
CAS No.: 61263-12-5
M. Wt: 325.12 g/mol
InChI Key: GDKIFRLHUJXAAV-UHFFFAOYSA-N
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Description

Dimethyl [4-(2,6-dichlorophenyl)-2-oxobutyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 2-oxobutyl chain, which is further substituted with a 2,6-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl [4-(2,6-dichlorophenyl)-2-oxobutyl]phosphonate typically involves the reaction of 2,6-dichlorobenzaldehyde with dimethyl phosphite in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired phosphonate ester. The reaction is usually carried out in an inert solvent like toluene at a temperature range of 50-60°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts such as tetramethylguanidine (TMG) can enhance the reaction efficiency and product quality .

Chemical Reactions Analysis

Types of Reactions

Dimethyl [4-(2,6-dichlorophenyl)-2-oxobutyl]phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of phosphonic acids.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Dimethyl [4-(2,6-dichlorophenyl)-2-oxobutyl]phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of Dimethyl [4-(2,6-dichlorophenyl)-2-oxobutyl]phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The phosphonate group plays a crucial role in this interaction, as it can form strong bonds with metal ions or other functional groups within the enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl [4-(2,6-dichlorophenyl)-2-oxobutyl]phosphonate is unique due to the presence of the 2,6-dichlorophenyl group, which imparts specific chemical and biological properties

Properties

CAS No.

61263-12-5

Molecular Formula

C12H15Cl2O4P

Molecular Weight

325.12 g/mol

IUPAC Name

4-(2,6-dichlorophenyl)-1-dimethoxyphosphorylbutan-2-one

InChI

InChI=1S/C12H15Cl2O4P/c1-17-19(16,18-2)8-9(15)6-7-10-11(13)4-3-5-12(10)14/h3-5H,6-8H2,1-2H3

InChI Key

GDKIFRLHUJXAAV-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(CC(=O)CCC1=C(C=CC=C1Cl)Cl)OC

Origin of Product

United States

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